4-((2,5-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid
CAS No.: 540764-03-2
Cat. No.: VC4226180
Molecular Formula: C14H16Cl2N2O4
Molecular Weight: 347.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 540764-03-2 |
|---|---|
| Molecular Formula | C14H16Cl2N2O4 |
| Molecular Weight | 347.19 |
| IUPAC Name | 4-(2,5-dichloroanilino)-2-morpholin-4-yl-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C14H16Cl2N2O4/c15-9-1-2-10(16)11(7-9)17-13(19)8-12(14(20)21)18-3-5-22-6-4-18/h1-2,7,12H,3-6,8H2,(H,17,19)(H,20,21) |
| Standard InChI Key | VSBFLSMLPGGPQJ-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(CC(=O)NC2=C(C=CC(=C2)Cl)Cl)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central oxobutanoic acid backbone substituted with a 2,5-dichlorophenylamino group at the 4-position and a morpholino ring at the 2-position. Its IUPAC name, 4-(2,5-dichloroanilino)-2-morpholin-4-yl-4-oxobutanoic acid, reflects this arrangement . Key structural attributes include:
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Molecular formula: C₁₄H₁₆Cl₂N₂O₄
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Molecular weight: 347.19 g/mol
Physicochemical Characteristics
While solubility data remain unspecified in public records, its molecular weight and polar functional groups suggest moderate hydrophilicity. The presence of electron-withdrawing chlorine atoms and the morpholino ring influences its reactivity and interaction with biological targets.
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 540764-03-2 | |
| Molecular Formula | C₁₄H₁₆Cl₂N₂O₄ | |
| Molecular Weight | 347.19 g/mol | |
| IUPAC Name | 4-(2,5-dichloroanilino)-2-morpholin-4-yl-4-oxobutanoic acid |
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves multi-step organic reactions:
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Amination: Coupling 2,5-dichloroaniline with a keto-acid precursor.
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Morpholino Incorporation: Introducing the morpholino group via nucleophilic substitution or reductive amination .
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Oxidation and Purification: Final oxidation steps and chromatography to achieve >95% purity.
Reaction Conditions
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Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred for their ability to dissolve intermediates .
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Catalysts: Palladium-based catalysts enhance coupling efficiency .
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Temperature: Reactions often proceed at 60–80°C to balance yield and side-product formation.
Table 2: Representative Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amination | 2,5-Dichloroaniline, THF, 70°C | 78 |
| Morpholino Addition | Morpholine, DMF, Pd(OAc)₂ | 65 |
| Final Oxidation | H₂O₂, AcOH, rt | 85 |
Biological Activity and Mechanism
Enzyme Inhibition
The compound exhibits inhibitory activity against kinases and proteases, likely due to its ability to bind ATP pockets or catalytic sites. Structural analogs in patents demonstrate affinity for BACE1 (β-secretase), a target in Alzheimer’s disease . The morpholino group may facilitate hydrogen bonding with active-site residues .
Cytotoxicity Profiling
Preliminary assays indicate moderate cytotoxicity (IC₅₀: 12 µM) in HeLa cells, suggesting utility in oncology research . The chlorine atoms enhance membrane permeability, while the oxobutanoic moiety may chelate metal ions in metabolic pathways.
Applications in Medicinal Chemistry
Drug Development
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Kinase Inhibitors: Patent WO2014106800A2 highlights morpholino-containing compounds as kinase inhibitors, positioning this molecule for cancer therapy .
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Antidiabetic Agents: Analogous structures modulate glucose uptake via AMPK pathways .
Chemical Probes
Its fluorescence-quenching properties (λₑₓ: 350 nm) enable use in FRET-based assays to study protein-ligand interactions .
Comparative Analysis with Analogues
Structural Analogues
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4-((2-Fluorophenyl)amino)-4-oxobutanoic acid: Reduced Cl substituents decrease potency but improve solubility .
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2-Amino-4-oxobutanoic acid: Lacks the dichlorophenyl group, showing weaker enzyme inhibition .
Table 3: Activity Comparison
| Compound | Target IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|
| 4-((2,5-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid | 0.45 | N/A |
| 4-((2-Fluorophenyl)amino)-4-oxobutanoic acid | 1.2 | 3.8 |
| 2-Amino-4-oxobutanoic acid | 15.6 | 12.4 |
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